
(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride is a compound that combines the structural features of adamantane and pyridine Adamantane is a tricyclic hydrocarbon known for its stability and unique cage-like structure, while pyridine is a basic heterocyclic organic compound with a nitrogen atom
Mecanismo De Acción
Target of Action
It is known that adamantane derivatives, such as rimantadine, have antiviral activity . They suppress the early stage of specific replication from the penetration of the virus into the cell to the initial DNA transcription .
Mode of Action
It is hypothesized that the presence of two adamantane moieties in the compound could be responsible for its antibacterial activity . This is based on the known biological activity of adamantane derivatives .
Biochemical Pathways
It is known that adamantane derivatives can interfere with viral replication processes .
Result of Action
It is known that adamantane derivatives can have antiviral and antibacterial effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane framework can be constructed through total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues.
Functionalization of Adamantane: The first functionalization of adamantane or its congeners is based on the oxidation of the C–H bond to a selected functional group.
Coupling with Pyridine Derivative: The functionalized adamantane is then coupled with a pyridine derivative under suitable reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce different functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, the compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for drug development, particularly in the areas of antiviral, anticancer, and antimicrobial therapies .
Medicine
In medicine, this compound is studied for its potential therapeutic effects. It may act on specific molecular targets and pathways, offering new treatment options for various diseases .
Industry
In the industrial sector, the compound is explored for its applications in materials science. Its stability and unique properties make it suitable for the development of advanced materials, such as polymers and nanomaterials .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dehydroadamantane: A compound with a similar adamantane structure but different functional groups.
Pyridine Derivatives: Compounds that share the pyridine moiety but differ in the attached functional groups.
Indole Derivatives: Compounds with a similar heterocyclic structure and diverse biological activities.
Uniqueness
(1-Adamantan-1-YL-ethyl)-pyridin-3-YL-methyl-amine hydrochloride is unique due to its combination of the adamantane and pyridine structures. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
1-(1-adamantyl)-N-(pyridin-3-ylmethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2.ClH/c1-13(20-12-14-3-2-4-19-11-14)18-8-15-5-16(9-18)7-17(6-15)10-18;/h2-4,11,13,15-17,20H,5-10,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQCCKDOTHFZVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NCC4=CN=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
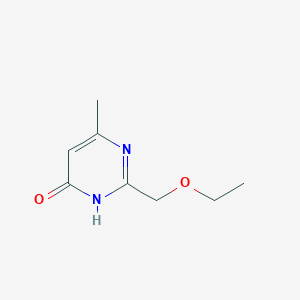
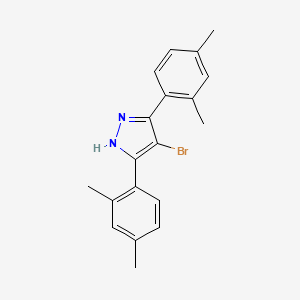
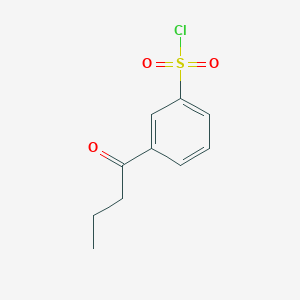
![N-(4-chlorophenyl)-N-methyl-2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}thiophene-3-sulfonamide](/img/structure/B2728659.png)
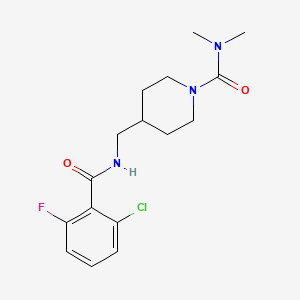
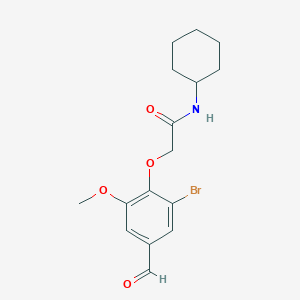
![2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2728667.png)
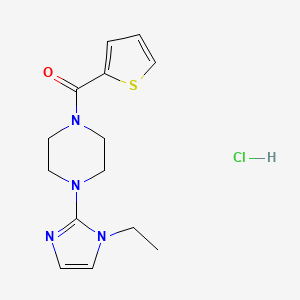
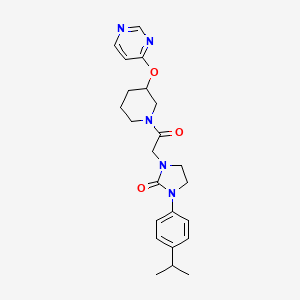
![N-butyl-4-((1-(2-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide](/img/structure/B2728672.png)
![1-[2,6-Dinitro-4-(trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B2728673.png)
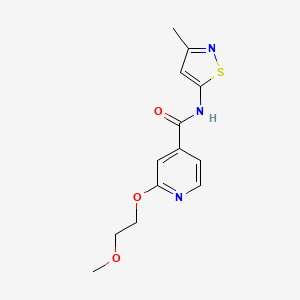
![Spiro[3.3]heptane-2-sulfonyl chloride](/img/structure/B2728678.png)
![(4aR,9bR)-2,8-dimethyl-1,3,4,4a,5,9b-hexahydropyrido[4,3-b]indole](/img/structure/B2728679.png)
